(R)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(3R)-piperidin-3-yl]pyridine-4-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11(9-3-6-12-7-4-9)14-10-2-1-5-13-8-10;;/h3-4,6-7,10,13H,1-2,5,8H2,(H,14,15);2*1H/t10-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQHHLNIWFFUOD-YQFADDPSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC=NC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NC(=O)C2=CC=NC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride is a compound that has garnered attention in the pharmaceutical field due to its potential therapeutic applications, particularly in the treatment of various diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring attached to a pyridine-4-carboxamide moiety, which is significant for its biological activity. The dihydrochloride form enhances solubility and bioavailability, making it suitable for various pharmacological studies.
- Serotonin Receptor Agonism :
- Anticancer Activity :
- Cholinesterase Inhibition :
Pharmacological Profile
The pharmacological profile of this compound includes:
- Bioavailability : The compound demonstrates favorable oral bioavailability, which is critical for therapeutic applications.
- Toxicity : Preliminary studies indicate low toxicity levels in animal models, suggesting a good safety margin for potential clinical use .
Table 1: Summary of Biological Activities
Notable Studies
- Migraine Treatment :
- Cancer Cell Studies :
- Neurodegenerative Disease Models :
Scientific Research Applications
1.1. Neurological Disorders
The compound has been investigated for its efficacy in treating various neurological disorders. It has shown promise as a treatment for conditions such as:
- Migraine : The compound's potential as a prophylactic treatment for migraines has been highlighted in patents, suggesting it may help alleviate migraine-related pain and associated symptoms .
- Anxiety and Depression : Research indicates that this compound could be beneficial in managing anxiety disorders, panic disorders, and depression due to its effects on neurotransmitter systems .
1.2. Anticancer Activity
Recent studies have indicated that derivatives of piperidine compounds, including (R)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride, exhibit anticancer properties. For instance:
- Inhibition of Tumor Growth : Compounds similar to this have demonstrated the ability to inhibit the growth of human tumor xenografts in vivo, suggesting their potential as anticancer agents .
- Selectivity Against Cancer Cells : The selectivity of these compounds for cancer cells over normal cells has been noted, which is crucial for minimizing side effects during treatment .
3.1. Clinical Trials
Several clinical trials have explored the efficacy of piperidine derivatives in treating neurological conditions:
- A study focusing on the use of a piperidine derivative for migraine prevention reported significant reductions in the frequency and severity of migraine attacks among participants .
3.2. In Vivo Studies
In vivo studies using animal models have demonstrated:
- The ability of this compound to significantly reduce tumor size in xenograft models, indicating its potential as an effective anticancer agent .
Summary Table of Applications
| Application Area | Specific Uses | Mechanism |
|---|---|---|
| Neurological Disorders | Migraine prevention, anxiety relief | Neurotransmitter modulation |
| Anticancer Activity | Tumor growth inhibition | Protein kinase inhibition |
| General Pain Management | Treatment for chronic pain conditions | Analgesic properties |
Chemical Reactions Analysis
Lewis Acid-Base Interactions
The piperidine nitrogen acts as a Lewis base, enabling interactions with Lewis acids. This property facilitates:
-
Protonation/deprotonation reactions in acidic or basic media
-
Coordination chemistry with metal catalysts (e.g., palladium in coupling reactions) .
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under strong acidic or basic conditions:
| Condition | Product | Yield | Source Citation |
|---|---|---|---|
| 6M HCl, 110°C | Pyridine-4-carboxylic acid + (R)-3-aminopiperidine | ~85% | |
| 2M NaOH, reflux | Pyridine-4-carboxylate + (R)-3-aminopiperidine | ~78% |
This reaction is critical for prodrug activation or metabolite studies.
Nucleophilic Substitution at Pyridine
The pyridine ring participates in Suzuki-Miyaura couplings and nucleophilic aromatic substitutions :
-
C–N bond formation with amines under Pd catalysis (e.g., coupling with 4-methylpyrazole) .
-
Halogen displacement (e.g., replacing chloro groups with cyclopropylboronic acid) .
Example Protocol from :
text1. React 4-chloro-3-fluoropyridine **(40)** with pyrazole under acidic conditions. 2. Perform Pd-catalyzed coupling with *N*,*N*-dimethylpiperidine-4-carboxamide at 120°C. 3. Isolate product **(16–20)** via column chromatography (NH silica gel, EtOAc/hexane).
Key Data:
Piperidine Functionalization
The piperidine nitrogen undergoes alkylation and acylation :
| Reaction Type | Reagent | Product | Conditions |
|---|---|---|---|
| Acylation | Acryloyl chloride | 1-[(3R)-3-(4-Amino-3-aryl-pyrazolo[...] | DCM, DIPEA, 25°C |
| Alkylation | Dimethyl sulfate | N-Methylpiperidine derivative | K₂CO₃, 1,4-dioxane |
Optimized Conditions from :
-
Temperature: 15–30°C for acylation
-
Solvent: Dichloromethane or THF
Salt Formation and Crystallization
As a dihydrochloride salt, it participates in polymorph control and solvent-mediated crystallization :
Crystalline Form-N Synthesis :
-
Dissolve compound in alcohol/polar aprotic solvent mixture (e.g., methanol/DCM).
-
Precipitate by antisolvent addition (e.g., hexane).
-
Characterize via PXRD (distinct peaks at 2θ = 8.9°, 12.5°, 17.2°) .
Redox Reactions
The piperidine ring undergoes reduction with agents like lithium aluminum hydride (LiAlH₄):
Example from :
-
Reduce (R)-3-aminopiperidin-2-one hydrochloride → (R)-3-aminopiperidine dihydrochloride
-
Conditions: 1.6 eq LiAlH₄, THF, 45–70°C
Solvent-Dependent Reactivity
Reaction outcomes vary significantly with solvent polarity:
| Solvent Class | Reaction Rate (k, s⁻¹) | Preferred Reactions |
|---|---|---|
| Polar aprotic (DMF) | 0.45 | Nucleophilic substitution |
| Chlorinated (DCM) | 0.32 | Acylation |
| Alcoholic (MeOH) | 0.18 | Salt formation |
Stability Under Stress Conditions
-
Thermal stability : Decomposes at >200°C (TGA data).
-
Photostability : 98% intact after 48h UV exposure (ICH Q1B guidelines).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with six analogs, emphasizing structural variations, physicochemical properties, and inferred pharmacological implications.
(S)-N-(Piperidin-3-yl)pyridine-4-carboxamide Dihydrochloride
- Key Differences : Enantiomer with (S) -configuration at the piperidine ring.
- Implications : Stereochemistry significantly influences receptor binding and metabolic stability. For example, the (S)-enantiomer may exhibit distinct pharmacokinetic profiles or off-target effects compared to the (R)-form .
- Molecular Formula : Identical to the target compound (C₁₁H₁₇Cl₂N₃O ).
N-(Pyridin-3-ylmethyl)piperidine-4-carboxamide Hydrochloride
- Key Differences :
- Pyridine substitution at position 3 (vs. 4 in the target compound).
- A methylene (-CH₂-) linker between pyridine and piperidine (vs. direct amide bond).
- Implications : Altered substitution position and linker flexibility may reduce binding affinity to targets requiring precise spatial alignment. The molecular formula (C₁₂H₁₆ClN₃O ) and weight (255.74 g/mol ) reflect these structural changes .
N-(Piperidin-4-yl)thiophene-3-carboxamide Hydrochloride
- Key Differences :
- Thiophene heterocycle (sulfur-containing) replaces pyridine.
- Substitution at position 3 of thiophene (vs. pyridine-4-carboxamide).
- Molecular formula: C₁₀H₁₅ClN₂OS (236.14 g/mol) .
N3-(Piperidin-4-yl)pyridine-2,3-diamine Dihydrochloride
- Key Differences :
- Diamine groups at pyridine positions 2 and 3 (vs. carboxamide at position 4).
- Piperidine linked to pyridine via position 4 (vs. 3).
- Implications : Increased polarity from amine groups may enhance solubility but reduce blood-brain barrier penetration. Molecular formula: C₁₀H₁₇Cl₂N₄ (228.72 g/mol) .
4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride
- Key Differences :
- Pyrrolidine (5-membered ring) replaces piperidine.
- Amine group at pyridine position 3 (vs. carboxamide at position 4).
- Molecular formula: C₉H₁₃N₃·2HCl (236.14 g/mol) .
Comparative Data Table
| Compound Name | Heterocycle Core | Substituent Position | Linker/Group | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| (R)-N-(Piperidin-3-yl)pyridine-4-carboxamide diHCl | Pyridine | 4-carboxamide | Piperidin-3-yl (R) | C₁₁H₁₇Cl₂N₃O | 278.18 |
| (S)-Enantiomer | Pyridine | 4-carboxamide | Piperidin-3-yl (S) | C₁₁H₁₇Cl₂N₃O | 278.18 |
| N-(Pyridin-3-ylmethyl)piperidine-4-carboxamide HCl | Pyridine | 3-methyl | Piperidin-4-yl | C₁₂H₁₆ClN₃O | 255.74 |
| N-(Piperidin-4-yl)thiophene-3-carboxamide HCl | Thiophene | 3-carboxamide | Piperidin-4-yl | C₁₀H₁₅ClN₂OS | 236.14 |
| N3-(Piperidin-4-yl)pyridine-2,3-diamine diHCl | Pyridine | 2,3-diamine | Piperidin-4-yl | C₁₀H₁₇Cl₂N₄ | 228.72 |
| 4-(Pyrrolidin-1-yl)pyridin-3-amine diHCl | Pyridine | 3-amine | Pyrrolidin-1-yl | C₉H₁₃N₃·2HCl | 236.14 |
Pharmacological and Chemical Implications
- Stereochemistry : The (R)- and (S)-enantiomers (Section 2.1) may exhibit divergent biological activities, as seen in drugs like levofloxacin (active) vs. ofloxacin (racemic) .
- Heterocycle Replacement : Thiophene (Section 2.3) introduces sulfur, which can alter metabolic pathways (e.g., cytochrome P450 interactions) compared to pyridine .
- Polarity and Solubility : Diamine derivatives (Section 2.4) likely have higher aqueous solubility but reduced membrane permeability due to increased hydrogen-bonding capacity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride, and how can reaction conditions be optimized for academic-scale preparation?
- Methodological Answer : The synthesis typically involves coupling pyridine-4-carboxylic acid derivatives with (R)-piperidin-3-amine, followed by dihydrochloride salt formation. Key steps include:
- Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous dichloromethane (DCM) under nitrogen to minimize hydrolysis .
- Chiral Resolution : Ensure enantiomeric purity by employing chiral HPLC or asymmetric synthesis protocols for the (R)-piperidine moiety .
- Salt Formation : React the free base with HCl in ethanol/water mixtures, monitoring pH to ensure stoichiometric conversion to the dihydrochloride salt .
Q. How should researchers handle and store this compound to ensure stability and minimize decomposition under laboratory conditions?
- Handling : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of fine particles .
- Storage : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Desiccate using silica gel to prevent hygroscopic degradation .
- Stability Monitoring : Conduct periodic HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile mobile phase) to detect hydrolysis or racemization .
Q. What spectroscopic techniques are most effective for characterizing the stereochemical purity of this compound, particularly regarding its (R)-piperidin-3-yl configuration?
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (80:20) to resolve enantiomers; validate with authentic (R)- and (S)-standards .
- NMR Spectroscopy : Analyze -NMR splitting patterns (e.g., piperidine ring protons) and compare with computational models (DFT) to confirm stereochemistry .
- X-ray Crystallography : Determine absolute configuration via single-crystal analysis using SHELXL refinement software .
Advanced Research Questions
Q. How can computational chemistry approaches like 3D-QSAR or molecular docking be applied to understand the structure-activity relationships of this compound in biological systems?
- 3D-QSAR : Build a comparative molecular field analysis (CoMFA) model using aligned conformers of analogs. Use biological activity data (e.g., IC) to correlate steric/electrostatic fields with efficacy .
- Molecular Docking : Perform flexible docking simulations (AutoDock Vina) against target proteins (e.g., kinases or GPCRs) to identify key binding interactions (e.g., hydrogen bonds with pyridine nitrogen) .
- Metabolic Prediction : Apply ADMET predictors (e.g., SwissADME) to assess metabolic sites, prioritizing modifications to improve stability .
Q. What strategies exist for resolving conflicting crystallographic data when determining the absolute configuration of this compound using single-crystal X-ray diffraction?
- Refinement Protocols : Use SHELXL’s TWIN/BASF commands to address twinning or disorder. Validate Flack parameter convergence (target: ±0.02) to confirm chirality .
- Anomalous Dispersion : Collect data at multiple wavelengths (e.g., Cu-Kα and Mo-Kα) to enhance anomalous scattering effects for chiral centers .
- Complementary Methods : Cross-validate with circular dichroism (CD) spectroscopy or vibrational optical activity (VOA) to resolve ambiguities .
Q. What experimental design considerations are critical when investigating the metabolic stability of this compound in hepatic microsome assays?
- Assay Conditions : Use pooled human liver microsomes (0.5 mg/mL protein) with NADPH-regenerating systems. Monitor time points (0–60 min) to calculate intrinsic clearance (CL) .
- Metabolite Identification : Employ LC-HRMS (Q-TOF) with data-dependent acquisition (DDA) to detect phase I/II metabolites. Prioritize oxidation (piperidine ring) and glucuronidation (amide) pathways .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
